molecular formula C20H12Cl2N2O3S B2732350 1-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 881986-07-8

1-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2732350
CAS No.: 881986-07-8
M. Wt: 431.29
InChI Key: WGXZDVUJBJITJE-UHFFFAOYSA-N
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Description

The compound 1-(5-(2,4-dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (hereafter referred to as the target compound) features a furan ring substituted with a 2,4-dichlorophenyl group at the 5-position, a 1,3,4-oxadiazole ring bearing a phenyl group at the 2-position, and a thioether-linked ethanone moiety. This structure combines electron-withdrawing chlorine substituents, aromatic heterocycles, and a thioether bridge, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3S/c21-13-6-7-14(15(22)10-13)17-8-9-18(26-17)16(25)11-28-20-24-23-19(27-20)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXZDVUJBJITJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic derivative that integrates a furan moiety with a 1,3,4-oxadiazole scaffold. This combination is of significant interest due to the diverse biological activities exhibited by both structural components. The furan ring is known for its role in various pharmacological activities, while the oxadiazole derivatives have been extensively studied for their potential as anticancer agents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H13Cl2N3O2S\text{C}_{17}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2\text{S}

This structure incorporates:

  • Furan ring : Contributes to biological activity and interacts with various biological targets.
  • Oxadiazole moiety : Known for its anticancer properties and ability to inhibit specific enzymes.

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles demonstrate significant anticancer activity. These compounds often function by inhibiting critical enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylase (HDAC)
  • Telomerase

In a study examining various oxadiazole derivatives, it was found that these compounds could effectively inhibit cancer cell growth through multiple mechanisms of action, including apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting enzymes like thymidylate synthase and HDAC.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Antitumor Activity Studies

A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 Value (μM)Observations
HCT11645.3 ± 3.5Significant cytotoxicity observed
MCF752.7 ± 4.1Moderate inhibition of growth
HepG239.8 ± 2.9Strong apoptotic effect noted
A54950.0 ± 3.0Effective against lung carcinoma

These findings suggest that the compound exhibits potent antitumor activity across multiple cancer types, particularly in colorectal and liver cancers .

Case Studies

In a recent case study involving the administration of the compound in vitro:

  • Experimental Setup : The compound was tested on HepG2 liver carcinoma cells.
  • Results : The treatment resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers (caspase activation).

This study underscores the potential of this compound as a therapeutic agent against liver cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Heterocyclic Moieties

Benzimidazole-Oxadiazole Derivatives
  • Example : 2-[(5-(4-(5(6)-Fluoro-1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(2,4-dichlorophenyl)ethan-1-one (Compound 4g, )
    • Structure : Replaces the furan ring with a benzimidazole group.
    • Properties : Melting point 254.7–256.7°C; IR spectrum shows a strong C=O stretch at 1687 cm⁻¹.
    • Activity : Exhibits antifungal activity, attributed to the benzimidazole moiety’s ability to disrupt fungal sterol biosynthesis .
Pyridine-Oxadiazole Derivatives
  • Example: 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone () Structure: Substitutes the dichlorophenyl group with a pyridine ring. Properties: Molecular formula C₁₄H₉ClN₂O₃S; lower molecular weight (324.75 g/mol) compared to the target compound (355.2 g/mol). Activity: Enhanced solubility due to the pyridine group, but reduced lipophilicity may limit membrane penetration .

Analogues with Substituent Variations

Chlorophenyl vs. Phenyl Substituents
  • Example: 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone () Structure: Replaces the 2,4-dichlorophenyl group with a tetramethylquinoline moiety. Properties: Higher molecular weight (405.5 g/mol) due to the bulky quinoline group. Activity: The quinoline group may enhance DNA intercalation, but steric hindrance reduces binding efficiency to enzyme active sites .
Thioether vs. Sulfonyl/Sulfonyl Groups
  • Example: 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)butanoic acid (Compound 21, ) Structure: Replaces the thioether with a sulfonyl group and adds a butanoic acid chain. Properties: Increased polarity (logP ~1.2) compared to the target compound (logP ~3.5). Activity: The sulfonyl group improves solubility but reduces cell permeability, limiting in vivo efficacy .

Anticancer Activity

  • Target Compound : Predicted to inhibit cancer cell proliferation via interaction with tubulin or kinase targets, based on structural similarity to 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives ().
  • Analogues :
    • Compound 1l (): IC₅₀ = 8.2 µM against ID8 ovarian cancer cells.
    • Compound III (): Shows HIF-1α inhibition, a key target in hypoxic tumors.

Antifungal Activity

  • Target Compound : The 2,4-dichlorophenyl group enhances antifungal potency by increasing hydrophobicity and membrane penetration .
  • Analogues :
    • Compound 4g (): MIC = 15 µg/mL against Candida albicans.
    • VNI derivatives (): Target fungal sterol 14α-demethylase (CYP51), with IC₅₀ values < 1 nM.

Physicochemical Properties and Structure-Activity Relationships (SAR)

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Activity
Target Compound C₁₄H₈Cl₂N₂O₃S 355.2 Not reported ~3.5 Anticancer, Antifungal
Compound 4g C₁₉H₁₃Cl₂FN₄O₂S 455.3 254.7–256.7 ~4.2 Antifungal
Compound 1l C₁₄H₁₆N₄O₃ 288.3 162 ~2.8 CA-IX Inhibition
Compound III C₁₅H₁₀Cl₂N₄O₂S 381.2 240 ~3.1 HIF-1α Inhibition

Key SAR Insights :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorophenyl) enhance binding to hydrophobic enzyme pockets .
  • Heterocycle Choice : Furan and oxadiazole improve π-π stacking, while benzimidazole introduces hydrogen-bonding capabilities .
  • Linker Flexibility : Thioether bridges balance lipophilicity and metabolic stability compared to sulfonyl groups .

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepParameterOptimal RangeImpact on Yield
1Temperature70–80°CYield ↑ by 20%
2SolventDMFPurity ↑ to 95%
3CatalystDBU (1.2 eq)Reaction time ↓ 50%

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns on the furan (δ 6.8–7.2 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for phenyl groups) .
    • ¹³C NMR: Identify carbonyl signals (δ 190–200 ppm) and chlorophenyl carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.02) and fragmentation patterns .
  • HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) to assess purity (>98%) and detect impurities .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/SignalsInterpretation
¹H NMRδ 2.6 (s, 3H, CH₃)Ethanone methyl
HRMSm/z 443.02 ([M+H]⁺)Molecular ion

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single crystals grown via slow evaporation (acetone/hexane). Collect high-resolution (<1.0 Å) data with synchrotron radiation .
  • Refinement with SHELXL:
    • Handle twinning (common in chlorinated aromatics) using TWIN/BASF commands .
    • Validate with R-factor convergence (<0.05) and electron density maps (e.g., absence of residual peaks >0.3 e⁻/ų) .
  • Output: Bond length/angle analysis (e.g., C-Cl bond ~1.73 Å) to confirm stereoelectronic effects .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

  • Scaffold Modification:
    • Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Modify the oxadiazole’s phenyl ring to assess π-π stacking contributions .
  • Assays:
    • Enzyme Inhibition: Kinetic assays (IC₅₀ determination) against kinases or proteases.
    • Cellular Uptake: Fluorescence tagging (e.g., BODIPY) to track intracellular localization .

Q. Table 3: SAR Modifications and Observed Effects

ModificationBioactivity ChangeMechanism Hypothesis
-Cl → -CF₃IC₅₀ ↓ 30%Enhanced hydrophobic interactions
Oxadiazole → ThiadiazoleActivity lostLoss of H-bonding

Advanced: How to address contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Assay Validation:
    • Confirm compound stability in assay buffers (e.g., pH 7.4 vs. lysosomal pH 5.0) via LC-MS .
    • Test against isogenic cell lines to rule out off-target effects .
  • Orthogonal Assays: Combine DPPH antioxidant assays with ROS detection (e.g., DCFH-DA) to cross-validate redox activity .
  • Impurity Analysis: Use HPLC-MS to identify degradants (e.g., hydrolyzed oxadiazole) that may interfere .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with flexible side chains to model binding to kinase ATP pockets (PDB: 3POZ). Prioritize poses with H-bonds to oxadiazole sulfur .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of chlorophenyl stacking in hydrophobic pockets .
  • QSAR Modeling: Train models on chlorinated furan datasets to predict logP and toxicity (ADMET) .

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